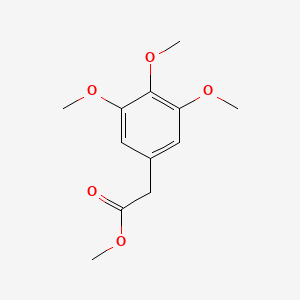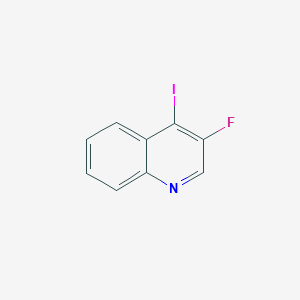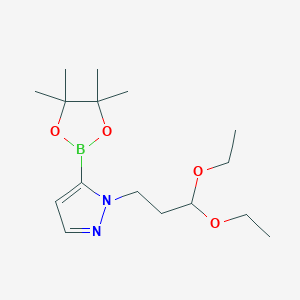
1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" is a pyrazole derivative that is of interest due to its potential applications in various fields of chemistry and biology. Pyrazole derivatives are known for their diverse biological activities and their utility in medicinal chemistry as pharmacophores. The presence of a 1,3,2-dioxaborolane moiety suggests potential utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of pyrazole derivatives can involve sequential functionalization, as seen in the preparation of 3,5-diarylated and 3,4,5-triarylated pyrazole 1-oxides through regioselective metalation and palladium(0)-catalyzed cross-coupling . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, utilizing metalation and cross-coupling techniques to introduce the 1,3,2-dioxaborolane moiety into the pyrazole framework.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction for crystal structure determination . Density functional theory (DFT) calculations can further confirm the molecular structure and provide insights into the electronic properties of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. The presence of a dioxaborolane moiety in the compound suggests its potential use in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials . Additionally, pyrazole derivatives can be functionalized through reactions with electrophiles, as indicated by the sequential metalation/functionalization strategies .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse, depending on the substituents attached to the core pyrazole ring. The compound likely possesses unique properties due to the presence of both diethoxypropyl and dioxaborolane groups. Theoretical calculations such as DFT can provide information on the optimized geometry, electronic properties, and hyperpolarizability of the compound . Molecular docking studies can also predict the interaction of the compound with biological targets, which is crucial for drug design .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group, such as 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole, have been extensively studied for their synthesis and structural characterization. For example, the synthesis of similar compounds and their characterization through techniques like FT-IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction has been documented. These compounds are often intermediates in organic synthesis, highlighting their significance in creating more complex molecules (Liao, Liu, Wang, & Zhou, 2022).
Applications in Material Science
Research has also extended to the applications of these compounds in material science, particularly in the synthesis of conjugated polymers. These polymers exhibit properties suitable for optoelectronic applications, such as luminescence and semiconducting behavior. For instance, the preparation of highly luminescent conjugated polymers using compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group demonstrates their utility in developing new materials with potential applications in electronics and photonics (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Advancements in Synthetic Chemistry
Moreover, these compounds play a crucial role in advancing synthetic chemistry methodologies, including the development of novel synthesis routes. This includes microwave-assisted synthesis techniques that streamline the production of heteroaryl-linked compounds, showcasing the versatility and efficiency improvements in chemical synthesis processes (Rheault, Donaldson, & Cheung, 2009).
Propiedades
IUPAC Name |
1-(3,3-diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BN2O4/c1-7-20-14(21-8-2)10-12-19-13(9-11-18-19)17-22-15(3,4)16(5,6)23-17/h9,11,14H,7-8,10,12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQETUILOMRMBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCC(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459617 |
Source


|
| Record name | 1-(3,3-DIETHOXYPROPYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | |
CAS RN |
847818-78-4 |
Source


|
| Record name | 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-DIETHOXYPROPYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

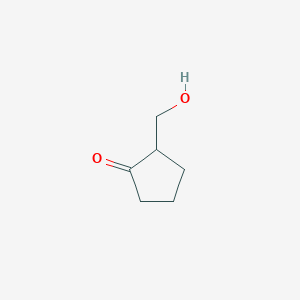


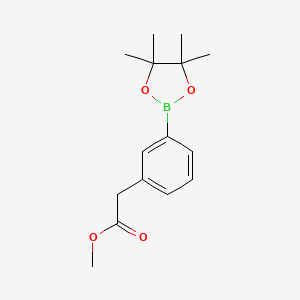
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)
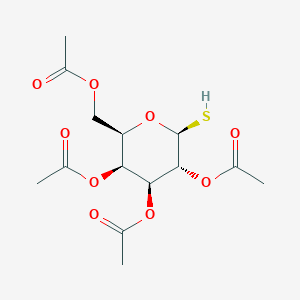
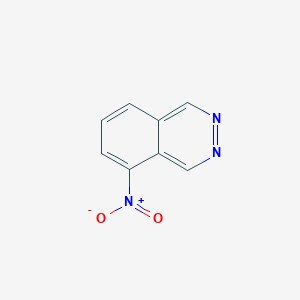
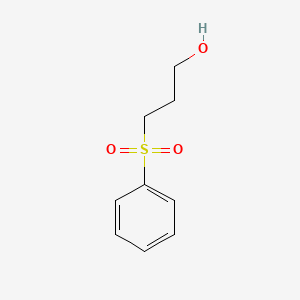
![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
